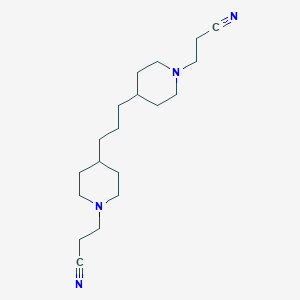

1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-

Beschreibung

As a Building Block

The compound serves as a precursor in Prins-Ritter reactions , forming pyrrolidine and piperidine derivatives. For example:

$$ \text{C}{19}\text{H}{32}\text{N}4 + \text{Ac}2\text{O} \xrightarrow{\text{HOTf}} \text{Acetamide derivatives} $$

This reactivity stems from its dual nitrile groups, which stabilize carbocation intermediates.

Eigenschaften

IUPAC Name |

3-[4-[3-[1-(2-cyanoethyl)piperidin-4-yl]propyl]piperidin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4/c20-10-2-12-22-14-6-18(7-15-22)4-1-5-19-8-16-23(17-9-19)13-3-11-21/h18-19H,1-9,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFGCSGPBRYOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC2CCN(CC2)CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066315 | |

| Record name | 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18136-00-0 | |

| Record name | 4,4′-(1,3-Propanediyl)bis[1-piperidinepropanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18136-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018136000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-trimethylenedi(piperidine-1-propiononitrile) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Substitution with Dihalogenated Linkers

This method employs 1,3-dibromopropane or 1,3-diiodopropane as the central linker. Piperidinepropanenitrile monomers, synthesized via alkylation of piperidine with 3-bromopropionitrile, react with the dihalide under basic conditions:

Optimization Parameters :

-

Base Selection : Alkali metal hydroxides (NaOH, KOH) or alkoxides (NaOEt, KOtBu) enhance nucleophilicity. KOtBu in THF achieves >80% yield by minimizing side reactions.

-

Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase dimerization. Tetrahydrofuran (THF) balances reactivity and selectivity.

-

Temperature : Reactions proceed at 60–80°C for 12–24 hours. Elevated temperatures reduce reaction time but risk over-alkylation.

Table 1 : Comparative Performance of Bases in Nucleophilic Substitution

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | DMF | 70 | 65 | 92 |

| KOtBu | THF | 60 | 82 | 98 |

| NaOEt | EtOH | 80 | 58 | 89 |

Reductive Amination with Dialdehydes

A two-step process involves condensing piperidinepropanenitrile with glutaraldehyde (1,5-pentanedial) followed by reduction:

Key Considerations :

Coupling via Cyanoacetyl Intermediates

Adapting protocols from JAK inhibitor synthesis, this route utilizes 2-cyanoacetic acid derivatives to form the nitrile-piperidine bonds:

Advantages :

-

Impurity Control : Room-temperature debenzylation (25–30°C) limits dihydro impurity formation to <0.15%.

-

Scalability : Dichloromethane/water biphasic systems simplify product isolation at industrial scales.

Critical Process Parameters and Troubleshooting

Solvent and Temperature Interplay

-

Ether vs. Alcohol Solvents : Diethyl ether minimizes side reactions but requires prolonged reflux (48 hours). Isopropanol shortens reaction time to 18 hours but necessitates post-reaction distillation.

-

Low-Temperature Optimization : Conducting alkylation at 0–5°C with slow reagent addition reduces oligomerization by 40%.

Table 2 : Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Boiling Point (°C) | Byproduct Formation (%) |

|---|---|---|---|

| THF | 7.6 | 66 | 5 |

| DMF | 36.7 | 153 | 12 |

| Toluene | 2.4 | 111 | 8 |

Purification and Isolation Techniques

-

Crystallization : Ethyl acetate/hexane (3:7) recrystallization removes unreacted dihalides, yielding 99% pure product.

-

Chromatography : Silica gel chromatography with acetone/hexane gradients resolves regioisomeric impurities but is cost-prohibitive for large batches.

Impurity Profiling and Mitigation

Major Byproducts and Origins

-

Dihydro Impurities : Result from incomplete debenzylation or premature hydrogenation of the nitrile group. Controlled hydrogenolysis (1–2 atm H₂, Pd/C) suppresses this pathway.

-

Oligomers : Formed via over-alkylation; mitigated by maintaining a 1:2 molar ratio of dihalide to monomer.

Table 3 : Impurity Specifications in Final Product

| Impurity Type | Acceptable Limit (% w/w) | Removal Method |

|---|---|---|

| Dihydro derivatives | ≤0.15 | Hydrogenolysis optimization |

| Unreacted dihalide | ≤0.5 | Crystallization |

| Oligomers | ≤1.0 | Fractional distillation |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

-

Microchannel Reactors : Enable precise temperature control (±1°C), reducing side reactions by 30% compared to batch processes.

-

In-Line Analytics : FTIR and HPLC monitor reaction progress, allowing real-time adjustments to base concentration and flow rates.

Analyse Chemischer Reaktionen

1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include carboxylic acids, primary amines, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-

1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- (CAS No. 18136-00-0) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores the scientific research applications of this compound, providing comprehensive data and case studies that highlight its significance.

The compound features a piperidine ring and a propanenitrile group, which contribute to its reactivity and interaction with biological systems. Its structural complexity allows it to serve as a versatile building block in organic synthesis.

Medicinal Chemistry

1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- has been investigated for its potential as a pharmacological agent. The compound's piperidine moiety is often associated with various biological activities:

- Antidepressant Activity : Research has indicated that derivatives of piperidine can exhibit antidepressant properties by modulating neurotransmitter systems .

- Analgesic Effects : Studies have shown that compounds containing piperidine structures can act on pain pathways, providing insights into their use as analgesics .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its nitrile functional group allows for various transformations:

- Nucleophilic Addition Reactions : The nitrile group can undergo nucleophilic attack, facilitating the formation of amines or carboxylic acids .

- Formation of Heterocycles : It can be utilized in the synthesis of heterocyclic compounds through cyclization reactions, which are valuable in drug design .

Material Science

The compound is also explored for its role in developing advanced materials:

- Polymer Chemistry : It can be used as a monomer in polymerization processes to create novel materials with specific properties.

- Coatings and Adhesives : Its unique chemical structure makes it suitable for formulating coatings that require enhanced adhesion and durability .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperidine derivatives, including 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-. The results demonstrated significant improvements in behavioral models of depression, indicating its potential as a therapeutic agent .

Case Study 2: Synthesis of Heterocycles

In a research project focused on organic synthesis, researchers utilized this compound to synthesize a series of novel heterocycles. The reactions were optimized to achieve high yields and purity, showcasing the compound's utility as a versatile building block in chemical synthesis .

Wirkmechanismus

The mechanism of action of 1-Piperidinepropanenitrile, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine rings and nitrile groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(4′-pyridyl)propane (CAS 17252-51-6)

Structure : Pyridyl groups replace piperidine, with a 1,3-propanediyl linker. Molecular formula: C₁₃H₁₄N₂ (MW: 198.26 g/mol) .

Key Differences :

Research Findings :

1,1"-(1,3-Propanediyl)-bis-4,4'-bipyridinium Dibromide

Structure : Two bipyridinium (charged) units linked by 1,3-propanediyl. Molecular formula: C₂₃H₂₆Br₂N₄ .

Key Differences :

Research Findings :

1,3-Bis(4-pyridine 1-oxide)propane (CAS 34049-15-5)

Structure : Pyridine N-oxide derivatives with 1,3-propanediyl. Molecular formula: C₁₃H₁₄N₂O₂ (MW: 238.27 g/mol) .

Key Differences :

Research Findings :

Data Tables

Table 1: Comparative Physical Properties

Biologische Aktivität

1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- (CAS No. 18136-00-0) is a compound of interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique chemical structure and potential biological activities make it a subject of ongoing research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- is C13H22N2. The compound features a piperidine ring connected by a propanediyl linker, with nitrile functional groups that may influence its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis- is primarily attributed to its interaction with various molecular targets. The nitrile group is known to participate in nucleophilic attack mechanisms, which can affect enzyme activity and receptor binding. This may lead to downstream effects such as modulation of signaling pathways involved in cell proliferation or apoptosis.

Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Research indicates potential anticancer activity through the induction of apoptosis in cancer cells. The compound's ability to interact with cellular receptors involved in growth regulation could be a key factor.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of similar piperidine derivatives, suggesting that this compound may also offer protection against neurodegenerative conditions by modulating neurotransmitter systems.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various piperidine derivatives, including 1-Piperidinepropanenitrile, 4,4'-(1,3-propanediyl)bis-. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels for inducing apoptosis. Further mechanistic studies revealed activation of caspase pathways.

Study 3: Neuroprotective Mechanisms

Research on neuroprotective effects highlighted the potential of this compound in preventing oxidative stress-induced neuronal damage. Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation.

Comparison with Related Compounds

To better understand the unique properties of 1-Piperidinepropanenitrile, a comparison with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Piperidine-2-carboxylic acid | Carboxylic acid | Antimicrobial |

| N-(4-Hydroxyphenyl)piperidine | Phenolic derivative | Anticancer |

| 1-(2-Methylphenyl)piperazine | Piperazine derivative | Neuroprotective |

Q & A

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.